molecular formula C8H8ClFO B13212455 4-(Chloromethoxy)-1-fluoro-2-methylbenzene

4-(Chloromethoxy)-1-fluoro-2-methylbenzene

Cat. No.: B13212455
M. Wt: 174.60 g/mol
InChI Key: JDBNDCQTOWZBFZ-UHFFFAOYSA-N
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Description

4-(Chloromethoxy)-1-fluoro-2-methylbenzene ( 1508804-27-0) is a versatile small molecule with the molecular formula C8H8ClFO and a molecular weight of 174.60 . This compound is characterized by a benzene ring substituted with a fluoro group, a methyl group, and a chloromethoxy group, making it a valuable building block in organic synthesis and life science research . The reactive chloromethoxy group serves as a key functional handle for further chemical modifications, allowing researchers to incorporate this aromatic scaffold into more complex molecules through nucleophilic substitution reactions and other synthetic transformations . As a fluorinated aromatic compound, it is of particular interest in the development of pharmaceuticals, agrochemicals, and materials science, where the introduction of fluorine atoms can significantly alter a compound's metabolic stability, lipophilicity, and binding properties. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions, and refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

4-(chloromethoxy)-1-fluoro-2-methylbenzene

InChI

InChI=1S/C8H8ClFO/c1-6-4-7(11-5-9)2-3-8(6)10/h2-4H,5H2,1H3

InChI Key

JDBNDCQTOWZBFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCl)F

Origin of Product

United States

Synthetic Methodologies for 4 Chloromethoxy 1 Fluoro 2 Methylbenzene

Direct Aromatic Chloromethylation Strategies

Direct aromatic chloromethylation involves the substitution of a hydrogen atom on an aromatic ring with a chloromethyl group. This transformation is a type of Friedel-Crafts reaction, which typically requires an electrophilic source of the chloromethyl group and a catalyst to activate the aromatic substrate. wikipedia.org

The Blanc chloromethylation, discovered by Gustave Louis Blanc in 1923, is the quintessential reaction for synthesizing chloromethyl arenes. wikipedia.orglibretexts.org The reaction typically involves treating an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. jk-sci.comwikipedia.org The process is valued for its efficiency in introducing the reactive chloromethyl handle onto aromatic systems. dur.ac.uk

The mechanism proceeds under acidic conditions where formaldehyde is protonated, rendering its carbonyl carbon significantly more electrophilic. libretexts.org This activated electrophile is then attacked by the π-electrons of the aromatic ring. Subsequent re-aromatization of the ring forms a benzyl (B1604629) alcohol intermediate, which is rapidly converted to the final chloromethylated product under the reaction conditions. wikipedia.orglibretexts.org Alternative electrophilic species, such as the (chloromethyl)oxonium cation (ClH2C–OH2+) or the chlorocarbenium cation (ClCH2+), may also be formed, particularly in the presence of a strong Lewis acid catalyst like zinc chloride. wikipedia.org

The most common and classical approach to the Blanc reaction utilizes formaldehyde and hydrogen chloride as the primary reagents. dur.ac.uk Formaldehyde can be supplied in various forms, including aqueous formalin, the solid polymer paraformaldehyde, or the trimer 1,3,5-trioxane. researchgate.netdur.ac.uk Anhydrous hydrogen chloride gas is typically bubbled through the reaction mixture. unive.it

This system is effective for a range of aromatic hydrocarbons. However, for less reactive (deactivated) aromatic rings, the reaction rate can be slow and may require harsh conditions or strong catalysts to proceed efficiently. researchgate.net A significant drawback of this method is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether, necessitating careful handling and safety precautions. jk-sci.comlibretexts.org

An alternative to generating the electrophile in situ is to use a pre-synthesized chloromethylating agent, such as chloromethyl methyl ether (CH3OCH2Cl), often abbreviated as CMME or MOM-Cl. wikipedia.orglibretexts.orgwikipedia.org This reagent can be used to effect chloromethylation, reacting with the aromatic hydrocarbon to yield the chloromethylated arene and methanol. libretexts.orgwikipedia.org

This approach is particularly useful for substrates that are moderately or strongly deactivated, which may show limited reactivity under standard formaldehyde/HCl conditions. wikipedia.org The use of CMME, for instance in the presence of 60% sulfuric acid, can provide better results for such compounds. wikipedia.org However, it is crucial to note that CMME is also a known human carcinogen, similar to bis(chloromethyl) ether. wikipedia.orgnih.gov

Catalysis is central to the chloromethylation reaction, especially for unactivated or deactivated aromatic substrates.

Lewis Acids: A variety of Lewis acids are effective catalysts for the Blanc reaction. researchgate.net Their primary role is to coordinate with the formaldehyde carbonyl oxygen, increasing the electrophilicity of the carbon atom and facilitating the attack by the aromatic ring. wikipedia.orglibretexts.org

Zinc Chloride (ZnCl2): This is the most frequently used catalyst in the Blanc reaction. dur.ac.uk It is particularly effective for deactivated substrates. researchgate.net

Aluminum Chloride (AlCl3) and Tin(IV) Chloride (SnCl4): These are also potent Lewis acid catalysts that have been successfully employed in chloromethylation. wikipedia.orgdur.ac.uk

Other Lewis Acids: Catalysts such as ferric chloride (FeCl3), ferric oxide (Fe2O3), and boron trifluoride (BF3) have also been reported to promote the reaction. unive.itgoogle.com

Table 1: Common Lewis Acid Catalysts in Chloromethylation
CatalystChemical FormulaTypical Application Notes
Zinc ChlorideZnCl₂Most common catalyst; effective for a wide range of substrates, including deactivated ones. researchgate.netdur.ac.uk
Aluminum ChlorideAlCl₃Strong Lewis acid, also widely used. dur.ac.uk
Tin(IV) ChlorideSnCl₄Effective catalyst for the reaction. dur.ac.uk
Ferric ChlorideFeCl₃Used as an alternative to more common Lewis acids. unive.itgoogle.com

Brønsted Acids: Strong Brønsted acids, like sulfuric acid (H2SO4) or chlorosulfonic acid, can also catalyze the reaction. dur.ac.ukrsc.org They function by protonating the electrophile, thereby activating it for the subsequent nucleophilic attack by the aromatic ring. youtube.com In some protocols, particularly for deactivated compounds, a combination of a Brønsted acid and a chloromethylating agent is used in the absence of gaseous HCl. dur.ac.uk For example, a system using paraformaldehyde, chlorosulfonic acid, and concentrated sulfuric acid can be employed for deactivated substrates where side reactions like sulfonation are less likely to occur. dur.ac.uk

The efficiency and selectivity of chloromethylation are highly dependent on reaction conditions.

Solvents: While some reactions are run without a solvent, various solvents can be employed to improve solubility and control the reaction. Acetic acid is a common solvent of choice. unive.it Other inert solvents like chlorinated hydrocarbons may also be used. google.com

Temperature: The reaction temperature is a critical parameter. It typically ranges from 15°C to 80°C. google.com Higher temperatures can increase the reaction rate but may also promote the formation of undesired byproducts, such as diarylmethane derivatives from the subsequent Friedel-Crafts alkylation of the starting material with the product. unive.itgoogle.com

Concentration and Time: Reactant concentrations and reaction time must be carefully optimized to maximize the yield of the desired monochloromethylated product while minimizing polychloromethylation and the formation of diarylmethane side products. jk-sci.comunive.it Reaction times can vary from 1 to 8 hours or more. google.com

Table 2: Optimization of Reaction Parameters in a Representative Chloromethylation
ParameterCondition RangeEffect on Reaction
Temperature15°C - 80°CHigher temperatures increase reaction rate but can also lead to more byproduct formation (e.g., diarylmethanes). google.comgoogle.com
Reaction Time1 - 12 hoursLonger times can increase conversion but may also promote secondary reactions like polychloromethylation. unive.itgoogle.comgoogle.com
SolventAcetic Acid, Chlorinated Hydrocarbons, etc.Improves solubility and can influence reaction rate and selectivity. unive.itgoogle.com
Catalyst Load0.005 - 2.0 equivalentsHigher catalyst concentration generally increases the rate but must be optimized to avoid side reactions. google.com

When performing a chloromethylation on a substituted aromatic ring like a fluorinated toluene, the regiochemical outcome is governed by the directing effects of the existing substituents. For a substrate such as 1-fluoro-2-methylbenzene (2-fluorotoluene), the methyl group (-CH3) is an activating, ortho-, para-director, while the fluorine atom (-F) is a deactivating, ortho-, para-director.

Methyl Group (-CH3): Directs electrophilic attack to positions 3, 5 (ortho), and 6 (para).

Fluorine Group (-F): Directs electrophilic attack to positions 3 (ortho) and 6 (para).

The directing effects of both substituents strongly favor substitution at position 6 (para to both) and position 3 (ortho to both). However, position 3 is sterically hindered by the adjacent methyl and fluoro groups. Therefore, the major product expected from the chloromethylation of 1-fluoro-2-methylbenzene is 6-chloromethyl-1-fluoro-2-methylbenzene . Attack at position 4 is electronically disfavored by both groups.

In the case of 3-fluorotoluene (B1676563) (1-fluoro-3-methylbenzene), the analysis is as follows:

Methyl Group (-CH3): Directs to positions 2, 4 (ortho), and 6 (para).

Fluorine Group (-F): Directs to positions 2, 4 (ortho), and 6 (para).

In this isomer, the directing effects of the methyl and fluoro groups are reinforcing. The primary sites for electrophilic attack are positions 2, 4, and 6. Position 2 is sterically hindered between the two substituents. Therefore, substitution is most likely to occur at positions 4 and 6, leading to a mixture of 4-chloromethyl-1-fluoro-3-methylbenzene and 2-chloromethyl-1-fluoro-5-methylbenzene (from attack at C6). The precise ratio of these isomers depends heavily on the specific reaction conditions, including the catalyst and solvent system, which can influence the steric and electronic demands of the electrophile. unive.it Friedel-Crafts acylation of 3-fluorotoluene, a mechanistically similar reaction, is known to produce a mixture of ortho- and para-isomers, confirming that substitution occurs at these positions. google.com Controlling this isomeric distribution is a key challenge in the synthesis of a specific target molecule.

Regioselectivity and Isomeric Control in the Chloromethylation of Fluorinated Toluenes

Directing Effects of Fluoro and Methyl Substituents

In electrophilic aromatic substitution reactions, the substituents already present on the benzene (B151609) ring dictate the position of the incoming electrophile. wikipedia.org Both the fluoro and methyl groups are classified as ortho, para-directors. organicchemistrytutor.comyoutube.com This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.

The methyl group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. It donates electron density to the ring primarily through an inductive effect, making the ortho and para positions more nucleophilic and thus more attractive to electrophiles. organicchemistrytutor.comyoutube.com

When both a fluoro and a methyl group are present, their directing effects are combined. In the case of 3-fluoro-6-methylphenol, the hydroxyl group is a strongly activating ortho, para-director. The position para to the hydroxyl group is occupied by the methyl group. The two ortho positions are available for substitution. The incoming chloromethyl group will preferentially add to the position that is ortho to the hydroxyl group and meta to the fluorine and methyl groups, leading to the formation of 4-(chloromethoxy)-1-fluoro-2-methylbenzene.

Steric and Electronic Influences on Product Distribution

The final distribution of products in an electrophilic aromatic substitution is a result of both electronic and steric factors. youtube.com Electronically, as discussed, the fluoro and methyl groups direct the incoming electrophile to the ortho and para positions.

Steric hindrance can also play a significant role. If a directing group is particularly large or bulky, it can physically block the approach of the electrophile to the adjacent ortho positions. youtube.com This steric hindrance can lead to a preference for substitution at the less hindered para position. wikipedia.org However, in the case of chloromethylation of 3-fluoro-6-methylphenol, the directing hydroxyl group is relatively small, and the incoming chloromethyl electrophile is also not excessively bulky. Therefore, while steric effects are always a consideration, the electronic directing effects of the substituents are the dominant factor in determining the primary product.

Alternative Chloromethylation Protocols and Emerging Reagents

The traditional Blanc chloromethylation reaction, which utilizes formaldehyde and hydrogen chloride, is a widely used method for introducing a chloromethyl group onto an aromatic ring. jk-sci.comwikipedia.org However, a significant drawback of this method is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether. wikipedia.org

To address this safety concern, alternative chloromethylation protocols and reagents have been developed. One common alternative is the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst. wikipedia.org Other reagents that can be used for chloromethylation include methoxymethylacetyl chloride. jk-sci.com

Recent research has also explored the use of ionic liquids as catalysts or reaction media for chloromethylation reactions. researchgate.netresearchgate.net These approaches can offer advantages in terms of reaction efficiency and catalyst recycling. researchgate.net Furthermore, solvent-free reaction conditions are being investigated to develop more environmentally benign chloromethylation methods. researchgate.net

Strategies for Fluorine Introduction into Aromatic Systems (Pre- or Post-Chloromethylation)

The introduction of fluorine into aromatic systems is a critical transformation in medicinal and materials chemistry. numberanalytics.com Fluorine can be introduced either before or after the chloromethylation step, and several methods are available for this purpose.

Electrophilic Fluorination Techniques (e.g., N-Fluorosulfonimides like Selectfluor)

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine atom ("F+") to the aromatic ring. wikipedia.org A variety of N-F reagents have been developed for this purpose, with N-fluorosulfonimides being particularly effective. wikipedia.orgjuniperpublishers.com

One of the most widely used and versatile electrophilic fluorinating agents is Selectfluor®, which is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). rsc.orgresearchgate.net Selectfluor® is a stable, crystalline solid that is relatively safe to handle. researchgate.net It can be used to fluorinate a wide range of electron-rich aromatic compounds. wikipedia.orgresearchgate.net The reaction mechanism is believed to proceed through a standard electrophilic aromatic substitution pathway. researchgate.net

Electrophilic Fluorinating Agent Common Abbreviation Characteristics
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Stable, crystalline solid; versatile for fluorinating electron-rich arenes. rsc.orgresearchgate.net
N-FluorobenzenesulfonimideNFSIEffective N-F reagent for electrophilic fluorination. wikipedia.orgjuniperpublishers.com

Nucleophilic Aromatic Fluorination Methods

Nucleophilic aromatic substitution (SNA) offers an alternative route for introducing fluorine. In this method, a leaving group on the aromatic ring is displaced by a nucleophilic fluoride (B91410) source, such as an alkali metal fluoride or an ammonium (B1175870) fluoride. nih.govbyjus.com

For a nucleophilic aromatic substitution to be successful, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comchemistrysteps.com These electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. nih.govtotal-synthesis.com

Interestingly, while fluoride is generally a poor leaving group in SN1 and SN2 reactions due to the strength of the carbon-fluorine bond, it can be an effective leaving group in nucleophilic aromatic substitution. masterorganicchemistry.comchemistrysteps.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group. chemistrysteps.comtotal-synthesis.com The high electronegativity of fluorine can actually accelerate this initial addition step by making the carbon atom more electrophilic. total-synthesis.com

Electrochemical Fluorination (ECF) Approaches

Electrochemical fluorination (ECF) is a powerful technique for the synthesis of fluorinated organic compounds. wikipedia.org This method involves the electrolysis of an organic substrate in a fluoride-containing electrolyte. numberanalytics.com The Simons process is a well-established ECF method that uses hydrogen fluoride as both the solvent and the fluorine source. wikipedia.org

More recently, electrochemical partial fluorination has emerged as a method for the selective introduction of single fluorine atoms or small fluorinated groups into organic molecules. lew.ro This can be achieved in organic media using fluoride salts as the electrolyte. wikipedia.org Electrochemical methods offer the potential for more sustainable and scalable fluorination processes as they can avoid the use of hazardous chemical fluorinating agents. numberanalytics.com

Palladium-Catalyzed C-H Bond Fluorination

Direct C-H bond fluorination has emerged as a powerful and atom-economical method in modern organic synthesis, offering a streamlined alternative to traditional multi-step approaches that often require pre-functionalized starting materials. Palladium catalysis has been at the forefront of these developments, enabling the direct conversion of C-H bonds to C-F bonds.

Theoretically, a palladium-catalyzed C-H bond fluorination could be envisioned for the synthesis of the fluorinated aromatic core of the target molecule, specifically the conversion of 4-methoxy-2-methyltoluene to 4-fluoro-3-methylanisole (B1295314). This approach would involve the selective activation of a specific C-H bond on the aromatic ring by a palladium catalyst, followed by the introduction of a fluorine atom from a suitable fluorinating agent.

The general mechanism for such a transformation typically involves a palladium catalyst, often in a high oxidation state, which acts as an electrophile to react with the electron-rich aromatic ring. A variety of electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), can be employed as the fluorine source. The choice of ligands on the palladium center is crucial for modulating the catalyst's reactivity and selectivity. While this method holds significant promise for simplifying the synthesis of fluorinated aromatics, a specific, optimized protocol for the direct fluorination of 4-methoxy-2-methyltoluene has not been extensively documented, and challenges such as regioselectivity would need to be addressed.

Table 1: Representative Conditions for Hypothetical Palladium-Catalyzed C-H Bond Fluorination

ParameterValue
Substrate 4-methoxy-2-methyltoluene
Catalyst Palladium(II) acetate
Ligand Bathocuproine
Fluorinating Agent N-Fluorobenzenesulfonimide (NFSI)
Solvent Acetonitrile (B52724)
Temperature 80-120 °C
Reaction Time 12-24 hours

Multi-step Convergent and Divergent Synthetic Routes

This strategy involves the independent preparation of the fluorinated aromatic core, which is then coupled with the chloromethoxy functionality in a final step. This approach allows for the optimization of the synthesis of the key intermediate before the final, often sensitive, chloromethylation step.

The key intermediate for the synthesis of the target compound is 4-fluoro-3-methylanisole. A reliable and well-established method for the introduction of a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction. This reaction proceeds via the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride.

A plausible synthetic sequence to obtain 4-fluoro-3-methylanisole begins with a suitable precursor, such as 3-methyl-4-nitrophenol (B363926). The synthesis can be broken down into the following steps:

Methylation: The phenolic hydroxyl group of 3-methyl-4-nitrophenol is first converted to a methoxy (B1213986) group. This is typically achieved by reaction with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base like potassium carbonate. This step yields 3-methyl-4-nitroanisole (B181090).

Reduction: The nitro group of 3-methyl-4-nitroanisole is then reduced to an amino group to form 4-amino-3-methylanisole. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

Balz-Schiemann Reaction: The final step in constructing the fluorinated core is the Balz-Schiemann reaction. The 4-amino-3-methylanisole is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form the corresponding diazonium salt. Subsequent addition of tetrafluoroboric acid or a tetrafluoroborate salt, such as sodium tetrafluoroborate, precipitates the diazonium tetrafluoroborate salt. This salt is then isolated and gently heated, leading to the evolution of nitrogen gas and boron trifluoride, and the formation of the desired product, 4-fluoro-3-methylanisole.

Table 2: Multi-step Synthesis of 4-fluoro-3-methylanisole

StepStarting MaterialReagentsProductTypical Yield
1. Methylation3-methyl-4-nitrophenolDimethyl sulfate, K₂CO₃, Acetone3-methyl-4-nitroanisole>90%
2. Reduction3-methyl-4-nitroanisoleSnCl₂·2H₂O, HCl4-amino-3-methylanisole80-90%
3. Balz-Schiemann4-amino-3-methylanisole1. NaNO₂, HCl2. NaBF₄3. Heat4-fluoro-3-methylanisole60-70%

With the fluorinated aromatic core in hand, the final step is the introduction of the chloromethyl group to yield this compound. The most common and direct method for this transformation is the Blanc chloromethylation reaction. dur.ac.ukwikipedia.orgambeed.com

This electrophilic aromatic substitution reaction involves treating the aromatic substrate with formaldehyde (or a polymer thereof, such as paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, typically anhydrous zinc chloride. dur.ac.ukwikipedia.orgjk-sci.com The reaction proceeds through the formation of a highly electrophilic species, likely a chloromethyl cation or a related complex, which then attacks the electron-rich aromatic ring.

In the case of 4-fluoro-3-methylanisole, the aromatic ring is activated by the electron-donating methoxy and methyl groups. The methoxy group is a strong activating group and will direct the incoming electrophile to the positions ortho and para to it. The position ortho to the methoxy group and para to the methyl group is sterically accessible and electronically favored, leading to the regioselective formation of this compound. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to minimize the formation of diarylmethane byproducts, which can arise from the reaction of the product with another molecule of the starting material. dur.ac.uk

Table 3: Blanc Chloromethylation of 4-fluoro-3-methylanisole

ParameterValue
Substrate 4-fluoro-3-methylanisole
Reagents Paraformaldehyde, Hydrogen chloride (gas)
Catalyst Anhydrous zinc chloride (ZnCl₂)
Solvent Dichloromethane or Carbon tetrachloride
Temperature 0-25 °C
Reaction Time 2-6 hours

Mechanistic Pathways and Reactivity Profiles of 4 Chloromethoxy 1 Fluoro 2 Methylbenzene

Electrophilic Activation of the Chloromethyl Group

The chloromethyl group, properly referred to as a chloromethoxy group in this molecule, can be activated to enhance its electrophilic character. The carbon-chlorine bond is polarized, with the carbon atom being electron-deficient and thus electrophilic. This electrophilicity can be significantly increased through the use of Lewis acids. nih.gov

A Lewis acid, such as zirconium(IV) chloride (ZrCl₄) or other metal halides, can coordinate with the non-bonding electrons of the chlorine atom. nih.gov This interaction further withdraws electron density from the chlorine, which in turn withdraws more electron density from the benzylic carbon. This process makes the C-Cl bond more polarized and weakens it, creating a much more reactive electrophile. This "super-electrophile" is highly susceptible to attack by even weak nucleophiles. This activation is a crucial first step in reactions like Friedel-Crafts alkylation, where the activated benzyl (B1604629) halide can react with other electron-rich aromatic compounds. nih.gov While some Lewis acid-catalyzed reactions at the benzylic position can proceed via a radical pathway, they can also facilitate electrophilic substitution. nih.gov

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon of 4-(chloromethoxy)-1-fluoro-2-methylbenzene is a prime site for nucleophilic substitution reactions, where a nucleophile replaces the chlorine atom (the leaving group). These reactions can proceed through either unimolecular (SN1) or bimolecular (SN2) mechanisms, with the favored pathway depending on reaction conditions and the structure of the substrate. ucalgary.ca Benzylic halides are known to be highly reactive in both SN1 and SN2 reactions. youtube.comyoutube.com

The SN1 mechanism involves a two-step process where the rate-determining step is the spontaneous dissociation of the leaving group (Cl⁻) to form a carbocation intermediate. The subsequent step is a rapid attack by a nucleophile on this carbocation. The feasibility of an SN1 pathway is highly dependent on the stability of the carbocation intermediate. quora.com

Benzylic carbocations are exceptionally stable due to resonance. ucalgary.calumenlearning.com The vacant p-orbital of the benzylic carbon can overlap with the π-electron system of the benzene (B151609) ring, delocalizing the positive charge across the ring. ucalgary.ca In the case of the carbocation formed from this compound, this stability is further influenced by the substituents on the ring:

Resonance Delocalization : The positive charge on the benzylic carbon is delocalized to the ortho and para positions of the benzene ring. ucalgary.ca

Substituent Effects : The stability of this benzylic carbocation is enhanced by electron-donating groups (EDGs) and diminished by electron-withdrawing groups (EWGs). reddit.com

The methyl group at the C2 position is an EDG, which helps stabilize the positive charge through inductive effects and hyperconjugation. libretexts.org

The fluoro group at the C1 position has competing effects. It is strongly electron-withdrawing inductively but can be electron-donating through resonance. Generally, its inductive effect destabilizes the carbocation, but its effect is balanced by the stronger donating effects of the methyl and methoxy (B1213986) groups.

The high degree of resonance and substituent stabilization makes the formation of the benzylic carbocation relatively favorable, suggesting that this compound can readily undergo reactions via the SN1 pathway, especially with weak nucleophiles in polar protic solvents. reddit.com

The SN2 mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com This "backside attack" occurs from the side opposite the leaving group, leading to an inversion of stereochemistry at the reaction center.

For this compound, several factors influence its reactivity in SN2 reactions:

Substrate Structure : The benzylic carbon is primary, which generally favors the SN2 mechanism due to minimal steric hindrance. ucalgary.ca Primary benzylic halides are known to react readily via the SN2 pathway. youtube.com

Steric Effects : While the benzylic carbon itself is primary, the presence of the ortho-methyl group on the benzene ring could introduce some steric hindrance, potentially slowing the rate of backside attack compared to an unsubstituted benzyl halide. The bulk of the nucleophile is also a critical factor; larger nucleophiles will react more slowly.

Transition State Stabilization : The transition state of an SN2 reaction on a benzylic halide is stabilized. The p-orbitals of the benzene ring can overlap with the developing p-orbital on the trigonal bipyramidal transition state carbon, delocalizing the partial negative charge and lowering the activation energy. youtube.com This electronic factor enhances the reactivity of benzylic systems in SN2 reactions, often making them more reactive than simple methyl halides. youtube.com

SN2 reactions are favored by strong nucleophiles and polar aprotic solvents. Given its structure, this compound can effectively react through an SN2 mechanism under these conditions.

Table 1: Comparison of SN1 and SN2 Mechanisms for this compound
CharacteristicSN1 MechanismSN2 Mechanism
KineticsFirst-order (Rate = k[Substrate])Second-order (Rate = k[Substrate][Nucleophile])
MechanismTwo steps, via carbocation intermediateOne step, concerted backside attack
Intermediate StabilityHighly favored due to resonance-stabilized benzylic carbocation, further stabilized by methyl and methoxy groups.Transition state is stabilized by π-system overlap.
Favored ByWeak nucleophiles, polar protic solventsStrong nucleophiles, polar aprotic solvents
Steric HindranceLess sensitive to steric hindranceSensitive to steric hindrance from ortho-methyl group

The nature of the halogen atom (the leaving group) plays a significant role in the rate of both SN1 and SN2 reactions. A good leaving group is one that can stabilize the negative charge it acquires upon departing. For halides, the leaving group ability increases down the group: F⁻ < Cl⁻ < Br⁻ < I⁻.

This trend is due to the increasing size and polarizability of the halide ion, as well as the decreasing strength of the carbon-halogen bond. A weaker C-X bond is broken more easily, leading to a faster reaction rate.

Table 2: Relative Reactivity of Benzylic Halides in Substitution Reactions
Benzylic Halide (R-X)C-X Bond Strength (kJ/mol)Leaving Group AbilityRelative Reactivity
R-F~485PoorLowest
R-Cl~340GoodModerate
R-Br~285BetterHigh
R-I~210ExcellentHighest

Therefore, this compound would be expected to be less reactive in nucleophilic substitution reactions than its corresponding bromide or iodide analogues under identical conditions.

Radical Reactions Involving the Benzylic Position

The benzylic position is not only susceptible to ionic reactions but is also highly reactive towards free-radical reactions. chemistrysteps.com This is because the C-H bonds at a benzylic position are significantly weaker than typical alkyl C-H bonds. masterorganicchemistry.com The bond dissociation energy for a benzylic C-H bond is lower because the resulting benzylic radical is stabilized by resonance with the aromatic ring. masterorganicchemistry.comucalgary.ca

For this compound, the most likely position for radical reaction is the methyl group attached to the ring, as it is a benzylic position containing abstractable hydrogen atoms.

Benzylic halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or chlorine (Cl₂) in the presence of heat, UV light, or a radical initiator. jove.comyoutube.com The reaction proceeds via a radical chain mechanism, which consists of three main stages: initiation, propagation, and termination. ucalgary.ca

Table 3: Mechanism of Free-Radical Bromination at the Benzylic Position
StepDescriptionExample Reaction (Using Br₂)
InitiationThe radical initiator (e.g., UV light) causes homolytic cleavage of the halogen molecule to generate two halogen radicals. libretexts.orgBr₂ + hv → 2 Br•
Propagation (Step 1)A bromine radical abstracts a hydrogen atom from the benzylic position (the methyl group) to form HBr and a resonance-stabilized benzylic radical. ucalgary.caAr-CH₃ + Br• → Ar-CH₂• + HBr
Propagation (Step 2)The benzylic radical reacts with another molecule of the halogen (Br₂) to form the benzylic halide product and a new bromine radical, which continues the chain reaction. ucalgary.calibretexts.orgAr-CH₂• + Br₂ → Ar-CH₂Br + Br•
TerminationThe reaction is terminated when any two radicals combine to form a stable, non-radical species. ucalgary.calibretexts.orgBr• + Br• → Br₂ Ar-CH₂• + Br• → Ar-CH₂Br Ar-CH₂• + Ar-CH₂• → Ar-CH₂CH₂-Ar

*Ar represents the 4-(chloromethoxy)-1-fluoro-phenyl group.

The high selectivity for the benzylic position in these reactions is a direct consequence of the stability of the benzylic radical intermediate. jove.com The unpaired electron on the benzylic carbon is delocalized over the π-system of the benzene ring, spreading the radical character and lowering the energy of the intermediate. krayonnz.comlibretexts.org This resonance stabilization makes the formation of the benzylic radical much more favorable than the formation of other possible alkyl radicals.

Benzylic Radical Stabilization

The formation of a radical at the benzylic carbon of this compound results in a benzylic radical. The stability of this radical is a crucial factor in determining the pathways of reactions initiated by homolytic cleavage of the C-H or C-Cl bond of the chloromethyl group. Benzylic radicals are notably more stable than simple alkyl radicals due to the delocalization of the unpaired electron into the adjacent aromatic ring through resonance. libretexts.orglibretexts.org This delocalization spreads the radical character over the ortho and para positions of the benzene ring, thereby stabilizing the intermediate.

SubstituentHammett Constant (σp)Electronic EffectInfluence on Radical Stability
-F+0.06Inductively withdrawing, resonance donatingModerate influence
-CH₃-0.17Inductively and hyperconjugatively donatingStabilizing
-OCH₂Cl~+0.25 (estimated)Inductively withdrawingDestabilizing

Data sourced from available literature on Hammett constants. The value for -OCH₂Cl is an estimate based on related substituents.

Electrophilic Aromatic Substitution on the Substituted Fluorobenzene Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The rate and regioselectivity of EAS on this compound are determined by the interplay of the electronic and steric effects of the three substituents on the aromatic ring.

The regiochemical outcome of an EAS reaction on this trisubstituted benzene ring is a result of the additive directing effects of the existing groups. We can analyze the directing influence of each substituent individually:

-F (Fluoro group): The fluorine atom is an ortho, para-director. Although it is deactivating due to its strong inductive electron withdrawal, it directs incoming electrophiles to the positions ortho and para to itself because of its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate.

-CH₃ (Methyl group): The methyl group is an activating ortho, para-director. It donates electron density to the ring through hyperconjugation and a weak inductive effect, thereby stabilizing the arenium ion intermediate when the electrophile attacks the ortho and para positions.

-OCH₂Cl (Chloromethoxy group): The oxygen atom of the ether linkage has lone pairs that can be donated to the ring via resonance, making it an ortho, para-director. However, the electronegativity of the oxygen and the attached chloromethyl group exert a strong electron-withdrawing inductive effect, which deactivates the ring.

Considering the positions of the substituents on this compound, the potential sites for electrophilic attack are C3, C5, and C6.

Position 3: Ortho to the -CH₃ group and meta to both the -F and -OCH₂Cl groups.

Position 5: Ortho to the -OCH₂Cl group and meta to both the -F and -CH₃ groups.

Position 6: Ortho to the -F group and meta to both the -CH₃ and -OCH₂Cl groups.

The directing effects of the substituents can be summarized as follows:

SubstituentPositionDirecting Effect
-F1Ortho, Para-directing
-CH₃2Ortho, Para-directing
-OCH₂Cl4Ortho, Para-directing

The most powerful activating group generally dictates the primary position of substitution. In this case, the methoxy part of the chloromethoxy group is a stronger activator than the methyl group, which is in turn more activating than the deactivating fluoro group. Therefore, the positions ortho to the chloromethoxy group (C3 and C5) are expected to be the most favored. Steric hindrance may play a role in distinguishing between these two positions.

Other Transformational Pathways

Beyond radical reactions and electrophilic aromatic substitution, this compound can undergo other transformations at its functional groups.

The benzylic carbon of the chloromethoxy group is susceptible to oxidation. However, typical strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) that oxidize alkylbenzenes to carboxylic acids would likely also affect the chloromethoxy group in a more complex manner. jove.commasterorganicchemistry.comchemistrysteps.com Milder and more selective oxidizing agents would be required to target the benzylic carbon without extensive side reactions. The presence of the electron-withdrawing fluorine and chloromethoxy groups may render the benzylic position less susceptible to oxidation compared to simple alkylbenzenes.

The chloro group in the chloromethoxy moiety can be removed through reduction. Catalytic hydrogenation is a common method for the reductive cleavage of benzylic ethers and halides. libretexts.org Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source can lead to the formation of 4-fluoro-2-methyl-1-(methoxymethyl)benzene. This process involves the hydrogenolysis of the C-Cl bond.

Alternatively, hydride reagents could potentially reduce the chloromethyl group, though this might also affect other parts of the molecule depending on the specific reagent and reaction conditions.

The chloromethoxy group can potentially undergo elimination reactions to form a benzylic oxonium ion intermediate, which could then react further. However, for a standard E1 or E2 elimination to occur, a proton on an adjacent carbon is typically required. In the case of the chloromethoxy group, the adjacent atom is an oxygen, which complicates direct E1/E2 pathways that would form a carbon-carbon double bond.

Benzylic halides can undergo elimination to form alkenes if there is a hydrogen on the adjacent carbon of an alkyl chain. ucalgary.ca In the context of the chloromethoxy group, elimination is less straightforward. An E1-like mechanism could be initiated by the loss of the chloride ion to form a benzylic cation stabilized by the adjacent oxygen atom. This cation would then be highly reactive towards nucleophiles. An E2-type mechanism would require a strong base to abstract a proton, but the most acidic protons are on the methyl group attached to the ring, and elimination from there is not a direct pathway for the chloromethoxy group. Competition between substitution (SN1/SN2) and elimination (E1/E2) at the benzylic carbon is a common feature for benzylic halides and ethers. libretexts.orgchemistry.coachyoutube.com The choice of base/nucleophile and solvent system would be critical in directing the reaction towards a specific pathway.

Reaction TypeReagentsPotential Product(s)
Benzylic Radical HalogenationNBS, light/heat4-(Dichloromethoxy)-1-fluoro-2-methylbenzene
Electrophilic NitrationHNO₃, H₂SO₄Isomeric nitro-derivatives
Benzylic OxidationMild Oxidants4-Fluoro-2-methylbenzaldehyde derivative
Reductive DehalogenationH₂, Pd/C4-Fluoro-2-methyl-1-(methoxymethyl)benzene
Elimination (with strong base)Strong, non-nucleophilic baseComplex mixture, potential for rearrangement

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

In the ¹H NMR spectrum of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene, distinct signals are expected for the aromatic protons, the methyl group protons, and the chloromethoxy group protons. The electron-donating methyl group and the strongly electron-donating chloromethoxy group, along with the electron-withdrawing fluorine atom, create a unique electronic environment that influences the chemical shifts of the aromatic protons.

The aromatic region is expected to show three distinct signals corresponding to the protons at positions 3, 5, and 6.

H-6: This proton is ortho to the fluorine atom and meta to the chloromethoxy group. It is expected to appear as a doublet of doublets due to coupling with both H-5 and the fluorine atom.

H-5: This proton is meta to both the fluorine and methyl groups and ortho to the chloromethoxy group. It will likely appear as a doublet of doublets, coupling to H-6 and H-3.

H-3: This proton is ortho to the methyl group and meta to the fluorine atom. It is expected to be a doublet, coupling to H-5.

The aliphatic region will feature two singlets:

-OCH₂Cl Protons: The methylene (B1212753) protons of the chloromethoxy group are highly deshielded by both the adjacent oxygen and chlorine atoms, and are expected to appear as a sharp singlet at a significantly downfield shift. pdx.edu

-CH₃ Protons: The methyl protons will appear as a singlet in the typical aromatic methyl region.

Predicted ¹H NMR Data for this compound Predicted for a solution in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3~6.95dJ(H3-H5) ≈ 2.5 Hz
H-5~7.05ddJ(H5-H6) ≈ 8.5 Hz, J(H5-H3) ≈ 2.5 Hz
H-6~7.15ddJ(H6-H5) ≈ 8.5 Hz, J(H6-F) ≈ 9.0 Hz
-OCH₂Cl~5.70s-
-CH₃~2.25s-

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Eight distinct signals are anticipated for this compound. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The fluorine atom will not only affect the chemical shift of the carbon it is attached to (C-1) but will also couple with it and other nearby carbons, leading to splitting of their signals (¹JCF, ²JCF, ³JCF).

C-1 (C-F): This carbon will appear at a downfield position and will be split into a large doublet due to direct coupling with the fluorine atom.

C-4 (C-O): The carbon attached to the chloromethoxy group will also be significantly deshielded.

C-2 (C-CH₃): The carbon bearing the methyl group.

Aromatic CH Carbons (C-3, C-5, C-6): These carbons will show distinct signals, with their shifts influenced by their position relative to the substituents. They will also exhibit smaller C-F couplings.

-OCH₂Cl Carbon: This carbon will be found at a characteristic downfield position due to the influence of both oxygen and chlorine.

-CH₃ Carbon: This signal will appear in the typical upfield region for an alkyl carbon attached to an aromatic ring.

Predicted ¹³C NMR Data for this compound Predicted for a solution in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)
-CH₃~16Small (⁴JCF)
-OCH₂Cl~82-
C-3~116³JCF ≈ 8 Hz
C-5~118³JCF ≈ 4 Hz
C-6~125²JCF ≈ 20 Hz
C-2~128²JCF ≈ 22 Hz
C-4~155⁴JCF ≈ 3 Hz
C-1~159¹JCF ≈ 245 Hz

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. biophysics.org For this compound, a single signal is expected. The chemical shift will be influenced by the electronic effects of the para-chloromethoxy group and the ortho-methyl group. The signal will appear as a multiplet, primarily a doublet of doublets, due to coupling with the ortho-protons, H-6 and H-2 (in this case, the methyl-bearing carbon prevents H-2 coupling, so coupling will be to H-6). azom.com

Predicted ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹⁹F~ -118 to -122 (vs. CFCl₃)dJ(F-H6) ≈ 9.0 Hz

2D NMR experiments are crucial for unambiguously assigning the signals predicted in the 1D spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this molecule, a COSY spectrum would display a cross-peak between H-5 and H-6, confirming their ortho relationship. A weaker cross-peak might be observed between H-3 and H-5 (meta-coupling).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. It would show cross-peaks connecting the H-3, H-5, and H-6 signals to their respective carbon signals (C-3, C-5, C-6), the -CH₃ proton signal to the methyl carbon, and the -OCH₂Cl proton signal to the chloromethoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The methyl protons (-CH₃) to C-2, C-1, and C-3.

The chloromethoxy protons (-OCH₂Cl) to C-4.

The aromatic proton H-3 to C-1, C-2, and C-5.

Together, these 2D experiments would allow for the complete and confident assignment of every proton and carbon in the molecule, confirming the proposed structure.

Mass Spectrometry (MS): Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

For this compound (C₈H₈ClFO), the molecular ion peak (M⁺) would appear as a characteristic cluster due to the two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The nominal molecular weight is 174.6 g/mol .

The fragmentation of the molecular ion would likely proceed through several key pathways initiated by the loss of an electron from the aromatic ring or the oxygen atom.

Alpha-Cleavage: Loss of the chlorine radical (•Cl) from the molecular ion to form a stable oxonium ion at m/z 139.

Benzylic-type Cleavage: Loss of the chloromethoxy group (•OCH₂Cl) is less likely, but cleavage of the C-O bond could lead to the loss of a chloromethyl radical (•CH₂Cl) to yield a phenoxy radical cation at m/z 125.

Loss of Formaldehyde (B43269): A common fragmentation pathway for aryl ethers is the loss of formaldehyde (CH₂O), which could occur after initial rearrangements, leading to a fragment ion. osti.govmiamioh.edu

Loss of the Methyl Group: Loss of the methyl radical (•CH₃) would result in an ion at m/z 159.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ³⁵Cl)Proposed IdentityFragmentation Pathway
174/176[C₈H₈ClFO]⁺Molecular Ion (M⁺)
159/161[C₇H₅ClFO]⁺M⁺ - •CH₃
139[C₈H₈FO]⁺M⁺ - •Cl
125[C₇H₅FO]⁺M⁺ - •CH₂Cl
49/51[CH₂Cl]⁺Cleavage of the O-CH₂Cl bond

Infrared (IR) Spectroscopy: Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands:

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and chloromethoxy groups would be seen just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-O-C Stretching: As an aryl alkyl ether, two strong C-O stretching bands are expected: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. spectroscopyonline.comblogspot.com

C-F Stretching: A strong absorption due to the C-F bond stretch is typically observed in the 1250-1000 cm⁻¹ range.

C-Cl Stretching: A moderate to strong absorption for the C-Cl stretch is expected in the 800-600 cm⁻¹ region. chemicalbook.com

Aromatic Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene (B151609) ring.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
2980-2850C-H StretchAliphatic (-CH₃, -CH₂-)
1610-1580C=C StretchAromatic Ring
1500-1450C=C StretchAromatic Ring
~1250Asymmetric C-O-C StretchAryl Alkyl Ether
~1200C-F StretchAryl Fluoride (B91410)
~1040Symmetric C-O-C StretchAryl Alkyl Ether
800-600C-Cl StretchAlkyl Chloride

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture, allowing for the quantification of the purity of a substance and the isolation of the main compound from impurities. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and commonly employed techniques in this context.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is first vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. Subsequently, the separated components are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is measured by the mass spectrometer, providing a unique "fingerprint" for each compound.

Illustrative GC-MS Parameters for Analysis:

ParameterValue
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Program Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of a wide array of organic compounds, particularly those that are non-volatile or thermally labile. It utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.

For a compound like this compound, a reversed-phase HPLC method would likely be employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. Detection can be achieved using a UV detector, as the aromatic ring of the compound will absorb UV light. The retention time and peak purity can be used to assess the sample's integrity. While specific HPLC methods for this compound are not detailed in the available literature, methods for other fluorinated and chlorinated aromatic compounds are well-established.

Hypothetical HPLC Purity Analysis Data:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Retention Time ~4.5 min
Purity (by area %) >98%

X-ray Diffraction Analysis for Solid-State Structural Determination (if applicable to derivatives)

The process involves irradiating a single crystal of a derivative with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, the electron density map of the molecule can be constructed, and from this, the atomic structure can be elucidated. mdpi.com

The structural information obtained from XRD is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. spast.org For derivatives of this compound, XRD could confirm the substitution pattern on the benzene ring and reveal the conformation of the chloromethoxy group relative to the ring. While crystallographic data for derivatives of this specific compound are not currently available, the general principles of the technique are widely applied to similar aromatic compounds. aps.org

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the molecular properties of a compound from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other properties of a molecule. A typical study would employ a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a flexible molecule like 4-(Chloromethoxy)-1-fluoro-2-methylbenzene, which has a rotatable chloromethoxy group, a conformational analysis would be necessary. This involves systematically rotating the dihedral angles of the flexible bonds to identify all possible low-energy conformers and determine the global minimum energy structure.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

Once the optimized geometry is obtained, the electronic structure can be analyzed. This includes the examination of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates a more reactive species. The distribution of HOMO and LUMO densities across the molecule would highlight the regions most likely to be involved in electron donation and acceptance, respectively.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Properties

ParameterValue
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available

Note: This table is for illustrative purposes only. No experimental or calculated data for this compound is available.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. NBO analysis is particularly useful for quantifying intramolecular and intermolecular interactions, such as charge transfer and hyperconjugation. By examining the interactions between filled (donor) and empty (acceptor) orbitals, one can understand the delocalization of electron density and its contribution to the stability of the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). The MEP surface is an invaluable tool for predicting the reactive sites of a molecule and understanding its intermolecular interactions.

Reaction Mechanism Prediction and Energy Profile Mapping

Computational chemistry can also be used to explore the potential chemical reactions of a molecule. This involves mapping the energy profile of a reaction pathway, which provides a detailed understanding of the mechanism.

Prediction of Regio- and Stereoselectivity

The prediction of regio- and stereoselectivity in reactions involving this compound is of significant interest in synthetic chemistry. The substituents on the benzene (B151609) ring—a fluorine atom, a methyl group, and a chloromethoxy group—exert distinct electronic and steric effects that govern the outcome of chemical transformations.

Regioselectivity in electrophilic aromatic substitution reactions, for instance, would be dictated by the directing effects of the existing substituents. The fluorine atom is an ortho-, para-director, as is the methyl group. The chloromethoxy group, being an ether derivative, is also an ortho-, para-director. The interplay of these directing effects, along with steric hindrance from the methyl group, would influence the position of incoming electrophiles. Computational models, such as those employing density functional theory (DFT), can calculate electron density distributions and predict the most likely sites of electrophilic attack.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not readily found in the literature, this computational technique would be highly relevant for understanding its behavior in solution. MD simulations could model the interactions between the solute molecule and various solvents, providing insights into solvation energies and the preferred orientation of solvent molecules around the solute.

Furthermore, these simulations could explore the conformational flexibility of the chloromethoxy side chain. By modeling the rotational energy barrier around the aryl-O and O-CH2Cl bonds, researchers could identify the most stable conformations and understand how they might influence the molecule's reactivity and physical properties.

QSAR (Quantitative Structure-Activity Relationship) or QSPR (Quantitative Structure-Property Relationship) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. While no specific QSAR or QSPR studies have been published for this compound itself, such studies on related halogenated and methylated benzene derivatives can offer predictive insights.

For instance, QSAR studies on similar aromatic compounds often utilize molecular descriptors such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., Taft constants) to build predictive models for a particular biological endpoint. researchgate.netnih.gov Similarly, QSPR models could be developed to predict physical properties like boiling point, vapor pressure, and solubility based on the molecule's structural features. The presence of the fluorine, chlorine, and methyl groups would be key descriptors in any such model for this compound.

Synthetic Utility and Transformational Chemistry

Function as a Key Intermediate in Complex Organic Synthesis

The core utility of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene lies in its reactive chloromethoxy group. Aryl chloromethyl ethers are potent electrophiles and are widely recognized as versatile alkylating agents. This reactivity is the foundation of its role as a precursor to a wide array of more complex molecules. The synthesis of this intermediate would most likely proceed via the chloromethylation of 4-fluoro-2-methylphenol, a readily available starting material. This reaction typically involves treatment of the phenol with formaldehyde (B43269) and hydrogen chloride.

Precursor to Diversified Aromatic Derivatives

The chloromethoxy group serves as a masked hydroxymethyl group or a handle for introducing a (4-fluoro-2-methylphenoxy)methyl moiety onto various nucleophiles. The chlorine atom is a good leaving group, readily displaced in SN2 reactions. This allows for the synthesis of a diverse range of aromatic derivatives.

Alcohols and Ethers: Reaction with water or alcohols would lead to the corresponding alcohol (4-fluoro-2-methylphenyl)methanol or ether derivatives. These transformations are fundamental in multi-step syntheses for adjusting polarity or adding further synthetic handles.

Aldehydes: Subsequent oxidation of the primary alcohol formed from hydrolysis would yield 4-fluoro-2-methylbenzaldehyde, a key intermediate for compounds synthesized via Wittig, Grignard, or condensation reactions.

Nitriles: Substitution of the chloride with a cyanide source, such as sodium cyanide, would produce (4-fluoro-2-methylphenoxy)acetonitrile. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic rings.

Amines: Reaction with ammonia or primary/secondary amines would result in the corresponding aminomethyl derivatives. These are important precursors for pharmaceuticals and other biologically active compounds.

Methylated Compounds: The chloromethoxy group can be used to introduce a protected form of a methyl group, which can be revealed in a later synthetic step.

Table 1: Potential Transformations of this compound

Nucleophile Reagent Example Resulting Functional Group Derivative Class
Water H₂O -OCH₂OH (unstable), leading to Ar-CHO Aldehyde
Alcohol R-OH -OCH₂OR Ether
Cyanide NaCN -OCH₂CN Nitrile
Ammonia NH₃ -OCH₂NH₂ Amine

Introduction of Methylenyl Linkages via Coupling Reactions

The reactive C-Cl bond in the chloromethoxy group makes this compound a suitable candidate for various coupling reactions. For instance, it can react with organometallic reagents, such as Grignard or organocuprate reagents, to form new carbon-carbon bonds. This allows for the introduction of the (4-fluoro-2-methylphenoxy)methyl group into larger molecular frameworks, effectively using it as a specialized methylenyl bridge.

Role in Specialty Chemical Development

The unique combination of a reactive site, a fluorinated aromatic ring, and a methyl group positions this compound as a valuable precursor in the synthesis of specialty chemicals with tailored properties.

Building Block for Polymeric Materials and Resins

Phenolic compounds are foundational to the polymer industry, particularly in the production of phenolic and epoxy resins. The precursor to the title compound, 4-fluoro-2-methylphenol, can be used in polymerization reactions. Laccase-mediated grafting of 4-fluoro-2-methylphenol onto lignocellulose materials has been investigated as a method for modifying material properties sigmaaldrich.com. Following this logic, this compound can be used as a cross-linking agent or as a monomer in the synthesis of functional polymers. The chloromethoxy group can react with nucleophilic sites on other monomers or polymer chains to form stable ether linkages, creating robust, cross-linked networks. The presence of the fluorine atom can impart desirable properties to the resulting polymer, such as thermal stability, chemical resistance, and hydrophobicity.

Precursor to Agrochemical and Industrial Chemicals

The incorporation of fluorine atoms into organic molecules is a common strategy in the development of modern agrochemicals and pharmaceuticals. Fluorine can enhance metabolic stability, binding affinity, and bioavailability nih.gov. The 4-fluoro-2-methylphenyl moiety is a structural motif found in various biologically active compounds. Therefore, this compound serves as a key building block for introducing this fluorinated substructure into potential new herbicides, fungicides, or insecticides. Its utility as an alkylating agent allows for its attachment to heterocyclic systems or other scaffolds common in agrochemical design.

Structure-Reactivity and Structure-Application Relationships of Derivatives

The chemical behavior of this compound and its derivatives is governed by the electronic interplay of its substituents.

Fluorine Atom: The strongly electronegative fluorine atom at the para-position influences the electron density of the aromatic ring through its inductive (-I) and mesomeric (+M) effects. This affects the reactivity of the ring in electrophilic aromatic substitution reactions and modulates the acidity of the precursor phenol. In derivatives, the fluorine atom can engage in hydrogen bonding and alter the lipophilicity of the molecule, which is critical for its biological activity and performance in materials.

Methyl Group: The ortho-methyl group provides steric hindrance around one of the adjacent ring positions and the ether linkage. It also has a weak electron-donating effect (+I), which can influence reaction rates and regioselectivity.

Chloromethoxy Group: This is the primary site of reactivity for alkylation reactions. The ether oxygen atom can stabilize the transition state of SN1-type reactions, making the compound a potent electrophile.

The specific arrangement of these groups creates a unique chemical entity. Derivatives synthesized from this intermediate will carry the 4-fluoro-2-methylphenyl signature, and their application will depend on the new functional group introduced. For example, amine derivatives may be explored for pharmaceutical applications, while derivatives with long alkyl chains could be investigated as surfactants or specialty lubricants. The relationship between the precise three-dimensional structure of these derivatives and their end-use application is a fundamental concept in modern chemical design and discovery.

Impact of Aromatic Substituents on Benzylic Reactivity

The reactivity of the benzylic carbon in the chloromethoxy group of this compound is significantly influenced by the electronic effects of the substituents on the aromatic ring. These effects, namely induction and resonance, modulate the stability of reaction intermediates, thereby affecting the rate and mechanism of reactions at the benzylic position. wikipedia.orglibretexts.org

Methyl Group (-CH₃): Located at the ortho position to the fluorine and meta to the chloromethoxy group, the methyl group is an electron-donating group (EDG). wikipedia.org It exerts a positive inductive effect (+I) and a hyperconjugative effect, both of which increase the electron density of the aromatic ring. This electron-donating nature helps to stabilize any positive charge that develops at the benzylic position during a reaction, for instance, in an Sₙ1-type nucleophilic substitution.

Fluorine Atom (-F): Positioned para to the chloromethoxy group, fluorine is an electronegative atom and thus exhibits a strong electron-withdrawing inductive effect (-I). researchgate.net However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a positive resonance effect (+R). researchgate.net In the case of halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution. libretexts.org However, for reactions involving the benzylic position, the resonance effect can play a role in stabilizing a carbocation intermediate through delocalization of the positive charge onto the fluorine atom.

Chloromethoxy Group (-OCH₂Cl): This group has a dual electronic nature. The oxygen atom, through its lone pairs, can donate electron density to the aromatic ring via a +R effect, thereby activating the ring towards electrophilic substitution and stabilizing a benzylic carbocation. Conversely, the electronegative chlorine atom attached to the methyl group exerts a -I effect, withdrawing electron density. The ether oxygen itself is also electronegative and contributes to a -I effect.

The combined influence of these substituents determines the net electronic effect on the benzylic carbon. The electron-donating methyl group and the resonance donation from the ether oxygen likely work in concert to stabilize a benzylic carbocation. This stabilization would favor nucleophilic substitution reactions at the benzylic carbon, proceeding through an Sₙ1 or Sₙ1-like mechanism. The electron-withdrawing fluorine atom, while deactivating the ring to electrophilic attack, can also contribute to the stability of a para-carbocation through resonance. researchgate.net

Table 1: Electronic Effects of Aromatic Substituents in this compound

SubstituentPositionInductive EffectResonance EffectOverall Effect on Benzylic Cation Stability
Methyl (-CH₃)2+I (Donating)Hyperconjugation (Donating)Stabilizing
Fluorine (-F)1-I (Withdrawing)+R (Donating)Ambivalent, potential for resonance stabilization
Chloromethoxy (-OCH₂Cl)4-I (Withdrawing)+R (Donating)Stabilizing through oxygen resonance

Exploration of Functional Group Interconversions

The chloromethoxy group in this compound is a versatile functional handle for a variety of chemical transformations. fiveable.meimperial.ac.uk The high reactivity of the chloromethyl ether moiety allows for its conversion into a wide range of other functional groups, primarily through nucleophilic substitution reactions where the chloride ion acts as a good leaving group. vanderbilt.eduncert.nic.in

Nucleophilic Substitution Reactions:

The benzylic carbon of the chloromethoxy group is electrophilic and readily undergoes attack by various nucleophiles. This allows for the introduction of diverse functionalities.

Hydrolysis: Reaction with water or hydroxide ions leads to the formation of the corresponding benzylic alcohol, 4-(hydroxymethoxy)-1-fluoro-2-methylbenzene. This alcohol can be a precursor for further transformations, such as oxidation to an aldehyde or carboxylic acid.

Alkoxylation: Treatment with alcohols or alkoxides results in the formation of new ethers. For example, reaction with sodium methoxide would yield 4-(methoxymethoxy)-1-fluoro-2-methylbenzene.

Cyanation: The introduction of a cyano group can be achieved by reacting with a cyanide salt, such as sodium or potassium cyanide. The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Amination: Reaction with ammonia or primary/secondary amines can introduce amino functionalities, leading to the synthesis of benzylic amines.

Other Transformations:

Beyond simple nucleophilic displacements, other transformations can be envisaged.

Reduction: The chloromethoxy group could potentially be reduced to a methyl ether group (-OCH₃) using a suitable reducing agent.

Friedel-Crafts Type Reactions: The reactive chloromethyl ether can act as an electrophile in Friedel-Crafts alkylation reactions with other aromatic compounds, forming a diarylmethane-type structure.

Table 2: Potential Functional Group Interconversions of this compound

Reagent(s)Product Functional GroupExample Product NameReaction Type
H₂O / OH⁻Benzylic Alcohol(4-Fluoro-3-methylphenoxy)methanolNucleophilic Substitution (Hydrolysis)
R'OH / R'O⁻Ether1-Fluoro-4-(methoxymethoxy)-2-methylbenzeneNucleophilic Substitution (Alkoxylation)
NaCN / KCNNitrile2-(4-Fluoro-3-methylphenoxy)acetonitrileNucleophilic Substitution (Cyanation)
NH₃ / R'NH₂ / R'₂NHAmine1-((4-Fluoro-3-methylphenoxy)methyl)amineNucleophilic Substitution (Amination)
LiAlH₄ or other reducing agentsMethyl Ether1-Fluoro-4-methoxy-2-methylbenzeneReduction
Benzene (B151609) / AlCl₃Diaryl Methane1-Fluoro-2-methyl-4-(phenoxymethyl)benzeneFriedel-Crafts Alkylation

Emerging Research Frontiers and Future Prospects

Development of Greener and More Sustainable Synthetic Pathways

The chemical industry's shift towards sustainability has spurred research into environmentally benign synthetic methods. For "4-(Chloromethoxy)-1-fluoro-2-methylbenzene," this involves reimagining traditional synthetic routes to reduce waste, minimize energy consumption, and utilize less hazardous materials.

Modern synthetic chemistry is increasingly reliant on catalysis to achieve high efficiency and selectivity, thereby reducing the formation of byproducts and simplifying purification processes. The development of novel catalytic systems is a key research area for the synthesis of complex molecules like "this compound."

For instance, in the synthesis of related fluorinated aromatic compounds, transition-metal catalysis has proven to be a powerful tool. nih.govnsf.gov The application of such catalytic systems to the synthesis of "this compound" could offer significant advantages over traditional methods. Research in this area could focus on:

Lewis Acid Catalysis: The chloromethylation step, a key transformation in the synthesis of this compound, could be rendered more efficient through the use of novel Lewis acid catalysts. While traditional methods might rely on stoichiometric reagents, a catalytic approach would reduce waste and potentially allow for milder reaction conditions.

Transition-Metal-Catalyzed Cross-Coupling: For the synthesis of precursors to "this compound," palladium-catalyzed cross-coupling reactions could be employed to construct the substituted benzene (B151609) ring with high precision. rsc.org

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field in green chemistry. The development of organocatalysts for the key bond-forming reactions in the synthesis of "this compound" could eliminate the need for potentially toxic and expensive metal catalysts.

Table 1: Potential Catalytic Approaches for the Synthesis of "this compound" Precursors
Catalytic SystemPotential Reaction StepAnticipated AdvantagesKey Research Challenges
Palladium-based CatalystsFormation of the substituted benzene ringHigh efficiency, broad substrate scopeCatalyst cost and removal from the final product
Nickel-based CatalystsCross-coupling reactionsLower cost alternative to palladiumSensitivity to air and moisture
OrganocatalystsAsymmetric transformationsMetal-free, environmentally benignLower turnover numbers compared to metal catalysts

A significant portion of chemical waste is generated from the use of organic solvents. Consequently, the development of solvent-free or aqueous-based synthetic methods is a cornerstone of green chemistry. For the synthesis of "this compound," this could involve:

Solid-State Reactions: Performing reactions in the absence of a solvent, for example, by grinding solids together, can dramatically reduce waste. The synthesis of benzyl (B1604629) ethers, a related class of compounds, has been achieved under solvent-free conditions. ias.ac.inresearchgate.net

Reactions in Water: Water is an ideal solvent from an environmental perspective due to its non-toxic, non-flammable, and abundant nature. While organic compounds often have limited solubility in water, the use of surfactants or phase-transfer catalysts can facilitate reactions in aqueous media. rsc.org Research into the use of "on water" chemistry for the synthesis of "this compound" could lead to significantly greener processes. rsc.org

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automation and flow chemistry is revolutionizing the way chemicals are synthesized, offering unprecedented control over reaction parameters and enabling high-throughput experimentation. syrris.comvapourtec.comresearchgate.net For "this compound," this technology could offer several advantages:

Enhanced Safety: The synthesis of chloromethyl ethers can involve hazardous reagents and intermediates. wikipedia.orgcanada.ca Flow chemistry, by its nature, uses small volumes of reagents at any given time, which significantly reduces the risks associated with exothermic reactions or the handling of toxic substances. researchgate.net

Improved Reproducibility and Scalability: Automated systems allow for precise control over parameters such as temperature, pressure, and reaction time, leading to highly reproducible results. vapourtec.com Furthermore, scaling up a reaction in a flow system is often as simple as running the system for a longer period, which is a significant advantage over traditional batch chemistry.

Rapid Reaction Optimization: Automated platforms can be programmed to run numerous experiments with varying parameters, allowing for the rapid optimization of reaction conditions. syrris.com This can significantly accelerate the development of efficient synthetic routes to "this compound."

Table 2: Comparison of Batch vs. Flow Synthesis for "this compound"
ParameterTraditional Batch SynthesisAutomated Flow Synthesis
SafetyHigher risk due to large volumes of reagentsInherently safer due to small reaction volumes
ReproducibilityCan be variable, dependent on operator skillHighly reproducible due to precise control of parameters
ScalabilityOften requires re-optimization of conditionsEasily scalable by extending reaction time
Reaction OptimizationTime-consuming and resource-intensiveRapid optimization through automated experimentation

Chemoinformatics and Machine Learning in Reaction Design and Prediction

Chemoinformatics and machine learning are emerging as powerful tools in chemical research, enabling the prediction of reaction outcomes and the design of novel synthetic routes. rsc.orgtaylorfrancis.com For "this compound," these computational approaches could be applied in several ways:

Predicting Regioselectivity: In the synthesis of substituted aromatic compounds, predicting the position of substitution is crucial. Machine learning models can be trained on large datasets of reactions to predict the regioselectivity of electrophilic aromatic substitutions with high accuracy. acs.orgnih.gov This could be invaluable in designing a selective synthesis of "this compound."

Optimizing Reaction Conditions: Machine learning algorithms can be used to analyze the results of high-throughput screening experiments and identify the optimal conditions for a given reaction. chemrxiv.org This can save significant time and resources compared to traditional optimization methods.

Discovering Novel Synthetic Routes: By analyzing vast networks of chemical reactions, chemoinformatic tools can help to identify novel and potentially more efficient synthetic pathways to a target molecule. acs.orgchemrxiv.org

Exploration of Novel Chemical Transformations Utilizing the Benzylic Halide Moiety

The chloromethoxy group in "this compound" can be considered a benzylic halide analog, and as such, it is expected to exhibit similar reactivity. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.comchemistrysteps.com This opens up a wide range of possibilities for further chemical transformations:

Nucleophilic Substitution Reactions: The chlorine atom can be displaced by a variety of nucleophiles to introduce new functional groups. This could be a powerful strategy for the synthesis of a library of derivatives of "this compound" for screening in various applications.

Cross-Coupling Reactions: The benzylic halide moiety can participate in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. rsc.org This could be used to link the "this compound" core to other molecular fragments.

Photocatalysis: Recent advances in photoredox catalysis have enabled a wide range of novel transformations of benzylic halides under mild conditions. researchgate.net The application of these methods to "this compound" could lead to the discovery of new and unexpected reactivity.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms and kinetics, allowing for precise control and optimization. spectroscopyonline.commt.comnih.gov For the synthesis of "this compound," advanced spectroscopic techniques could be employed for in situ monitoring:

FTIR and Raman Spectroscopy: These techniques can be used to monitor the concentration of reactants, products, and intermediates in real-time by observing their characteristic vibrational frequencies. mt.com This would allow for the precise determination of reaction endpoints and the identification of any potential side reactions.

NMR Spectroscopy: In situ NMR spectroscopy can provide detailed structural information about the species present in a reaction mixture, making it a powerful tool for mechanistic studies. beilstein-journals.org

Mass Spectrometry: Online mass spectrometry can be used to monitor the evolution of volatile species in a reaction, providing further insights into the reaction pathway.

By integrating these advanced analytical techniques into the synthetic workflow, a deeper understanding of the chemistry of "this compound" can be achieved, leading to the development of more robust and efficient synthetic processes.

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